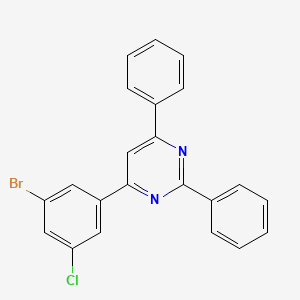

4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine

Description

Properties

IUPAC Name |

4-(3-bromo-5-chlorophenyl)-2,6-diphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrClN2/c23-18-11-17(12-19(24)13-18)21-14-20(15-7-3-1-4-8-15)25-22(26-21)16-9-5-2-6-10-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXXCCBGRFWJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Harnessing DFT Calculations for the Rational Design of Diphenylpyrimidine Derivatives: A Guide to Understanding Electronic Distribution

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: From Structure to Function in Drug Discovery

Diphenylpyrimidine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and, more subtly, to the distribution of electrons within that structure. Understanding this electronic landscape is paramount for predicting how a molecule will interact with its biological target, how it will behave in a physiological environment, and ultimately, for guiding the rational design of more potent and selective therapeutics.

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to predict and analyze molecular behavior in silico, thereby accelerating the identification and optimization of new drug candidates.[5][6][7] Among these methods, Density Functional Theory (DFT) has emerged as a particularly robust and accurate approach for elucidating the electronic structure of molecules.[7][8]

This guide serves as a technical whitepaper for researchers and drug development professionals. It provides a comprehensive framework for applying DFT calculations to analyze the electronic distribution of diphenylpyrimidine derivatives. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a deep and practical understanding of how to generate and interpret high-quality computational data for drug design.

Part 1: The Theoretical Cornerstone – Density Functional Theory

At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Its central tenet is that all ground-state properties of a molecule, including its energy, can be determined from its electron density, ρ(r).[8] This is a profound simplification compared to solving the complex many-electron Schrödinger equation directly. For practical applications in drug design, the accuracy of DFT calculations hinges critically on two key choices: the functional and the basis set .

Causality in Method Selection: Choosing the Right Functional and Basis Set

The choice of functional and basis set is not arbitrary; it is a deliberate decision based on a trade-off between computational cost and desired accuracy for the specific chemical system.

-

Functionals: Approximating the Electron Exchange-Correlation Energy The exact form of the exchange-correlation functional remains unknown, and thus, approximations are necessary. These approximations are often categorized in a conceptual hierarchy known as "Perdew's Jacob's Ladder," where each rung represents an increase in complexity and, generally, accuracy. For organic molecules like diphenylpyrimidines, hybrid functionals, such as the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , have consistently provided a reliable balance of accuracy and computational efficiency.[7][9] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in simpler functionals. For studies requiring higher accuracy, particularly for non-covalent interactions, more modern functionals like ωB97XD , which includes long-range and dispersion corrections, can be employed.[9]

-

Basis Sets: The Building Blocks of Molecular Orbitals A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the quality of the calculation.

-

Pople-style basis sets , such as 6-31G(d,p) and 6-311++G(d,p) , are common choices.[10][11] The notation describes its composition: 6-311 indicates a split-valence set where core orbitals are described by 6 primitive Gaussian functions and valence orbitals are described by three functions (with 3, 1, and 1 primitive Gaussians, respectively), allowing for more flexibility.

-

Polarization functions (d,p or *) : These functions are added to heavy (non-hydrogen) atoms (d) and hydrogen atoms (p) to allow orbitals to change shape and "polarize," which is crucial for accurately describing chemical bonds.[12][13]

-

Diffuse functions (+) : These are large, spread-out functions added to heavy atoms (first +) and hydrogens (second +). They are essential for describing systems where electrons are far from the nucleus, such as in anions or molecules with significant non-covalent interactions.[12][13]

-

For diphenylpyrimidine derivatives, a combination like B3LYP/6-311++G(d,p) represents an authoritative and robust level of theory, capable of providing accurate geometries and electronic properties without being excessively computationally demanding.

Part 2: A Validated Workflow for DFT Calculations

This section details a self-validating protocol for performing DFT calculations on a diphenylpyrimidine derivative using the Gaussian software package, a widely used tool in computational chemistry.[14][15]

Experimental Protocol: From 3D Model to Electronic Properties

-

Molecular Structure Preparation:

-

Action: Construct the 3D chemical structure of the target diphenylpyrimidine derivative.

-

Tools: Use a molecular editor such as GaussView, Avogadro, or ChemDraw.[16][17]

-

Rationale: An accurate initial 3D structure is the necessary starting point for any calculation. While a hand-drawn structure is sufficient, importing from crystallographic data, if available, provides a higher quality initial guess.

-

-

Geometry Optimization and Frequency Analysis:

-

Action: Perform a geometry optimization to find the molecule's most stable, lowest-energy conformation. This is followed by a frequency calculation.

-

Rationale: Molecules are not static; they vibrate and exist in a minimum energy state on the potential energy surface. The optimization step locates this minimum. The subsequent frequency calculation serves as a crucial validation step: the absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[18][19]

-

Sample Gaussian Input File:

-

Deconstruction of the Input:

-

%chk: Specifies the name of the checkpoint file for saving calculation progress.

-

%mem, %nprocshared: Allocate computational resources (memory and CPU cores).

-

#p B3LYP/6-311++G(d,p) Opt Freq: The "route section." It specifies the level of theory (B3LYP functional, 6-311++G(d,p) basis set) and the job types: Opt for optimization and Freq for frequency analysis.[18]

-

0 1: Specifies the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet state, typical for such molecules).

-

-

-

Extraction and Analysis of Electronic Properties:

-

Action: Once the calculation is complete, analyze the output file (.log or .out) to extract the key electronic data.

-

Rationale: The output file contains a wealth of information.[18] Specific data points related to electronic distribution, such as Mulliken charges, molecular orbital energies (HOMO/LUMO), and data for generating MEP maps, must be located and extracted for interpretation.[20][21]

-

Visualization: Computational Workflow

Caption: A streamlined workflow for DFT calculations.

Part 3: Interpreting the Electronic Landscape for Drug Design

The true value of DFT lies in translating its numerical output into actionable chemical insights. Here, we explore the interpretation of three key analyses of electronic distribution.

Mulliken Population Analysis: Mapping Atomic Charges

Mulliken population analysis provides a method for estimating the partial charge on each atom in a molecule by partitioning the electron density.[22] While it has known limitations, such as a strong dependence on the chosen basis set, it remains a valuable first-pass tool for identifying regions of localized charge.[22][23][24]

-

Insight for Drug Design: Atoms with significant negative charges (e.g., the nitrogen atoms in the pyrimidine ring) are prime candidates for acting as hydrogen bond acceptors in a receptor binding pocket. Conversely, atoms with positive charges (often hydrogens attached to electronegative atoms) can act as hydrogen bond donors.

Table 1: Hypothetical Mulliken Atomic Charges for a Diphenylpyrimidine Derivative

| Atom Label | Atom Type | Mulliken Charge (a.u.) | Potential Role in Binding |

|---|---|---|---|

| N1 | Nitrogen | -0.65 | Hydrogen Bond Acceptor |

| C2 | Carbon | +0.45 | Electrophilic Center |

| N3 | Nitrogen | -0.68 | Hydrogen Bond Acceptor |

| C4 | Carbon | +0.52 | Electrophilic Center |

| H-Donor | Hydrogen | +0.35 | Hydrogen Bond Donor |

Frontier Molecular Orbitals (HOMO & LUMO): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. Their energies and spatial distribution are fundamental indicators of a molecule's chemical reactivity.[25]

-

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater propensity for electron donation.[25][26]

-

LUMO: Represents the lowest energy site for accepting electrons and is associated with a molecule's electrophilicity. A lower LUMO energy indicates a greater propensity for electron acceptance.[25][26]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[27][28][29]

-

Insight for Drug Design: The HOMO-LUMO gap can inform the metabolic stability of a drug candidate. The spatial distribution of these orbitals highlights the specific regions of the molecule most likely to participate in charge-transfer interactions with a biological target.

Table 2: Frontier Orbital Energies for a Diphenylpyrimidine Derivative

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.25 | Moderate electron-donating ability |

| LUMO Energy | -1.15 | Moderate electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.10 | High kinetic stability, lower reactivity |

Molecular Electrostatic Potential (MEP) Maps: Visualizing Interaction Sites

An MEP map is a 3D visualization of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive and powerful guide to a molecule's reactivity and intermolecular interactions.[30][31]

-

Color-Coded Reactivity:

-

Red: Regions of most negative potential (electron-rich). These are sites that are attractive to electrophiles and are likely hydrogen bond acceptors.[32][33]

-

Blue: Regions of most positive potential (electron-poor). These are sites attractive to nucleophiles and are potential hydrogen bond donors.[32][33]

-

Green/Yellow: Regions of near-zero potential (neutral).

-

-

Insight for Drug Design: MEP maps are invaluable for understanding and predicting how a ligand will orient itself within a receptor's binding site. A drug designer can use MEP maps to identify opportunities for new interactions by modifying the ligand's structure to enhance or introduce complementary electrostatic features that match the receptor's active site.[33]

Visualization: From Electronic Properties to Biological Activity

Caption: Logical flow from DFT outputs to drug design insights.

Conclusion: Integrating Computational Insight into Drug Development

The application of Density Functional Theory provides a powerful, quantitative lens through which to view the electronic properties of diphenylpyrimidine derivatives. By moving beyond mere structural considerations to a nuanced understanding of electron distribution, researchers can make more informed decisions in the drug discovery pipeline. The methodologies and interpretative frameworks presented in this guide—from selecting the appropriate level of theory to analyzing Mulliken charges, frontier orbitals, and MEP maps—equip scientists to better predict molecular interactions, rationalize structure-activity relationships, and ultimately, design more effective and safer medicines.[5][28] This in silico approach does not replace experimental work but rather complements and guides it, leading to a more efficient and rational path toward novel therapeutics.

References

- The impact of computational chemistry on modern drug discovery. (2024). Vertex AI Search.

- COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. (2025). Frontier in Medical and Health Research.

- A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). PMC.

- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (n.d.). Neuroquantology.

- Advances in Computational Chemistry for Drug Discovery. (2024). Vertex AI Search.

- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium.

- Molecular electrostatic potential (MEP) maps of the DFT optimized structures. (n.d.).

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC.

- Efficient Hybrid Functional and Basis Set Functions for DFT Calculation of Refractive Indices and Abbe Numbers of Organic Compounds. (2018). Chemistry Letters, Oxford Academic.

- A Brief Review on Importance of DFT In Drug Design. (2019). Crimson Publishers.

- 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. (2019). PubMed.

- DFT Based Studies on Bioactive Molecules. (n.d.).

- DFT Based Studies on Bioactive Molecules. (n.d.). Cooper Union.

- Gaussian guide. (2020). Lee Group @ UOW.

- DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine. (n.d.). PMC.

- Basis set and methods for organic molecules. (2024).

- Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing.

- Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (n.d.). PMC.

- Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. (2014).

- Fundamentals of Density Functional Theory. (2022). The Knowles Group.

- How to Setting up a Gaussian 09 Calcul

- DFT Based Studies on Bioactive Molecules. (n.d.). Ambrish Kumar Srivastava, Neeraj Misra.

- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020).

- Vibrational and Electronic Spectral Analysis, NMR, ELF-LOL, RDG, NLO, Fukui Indices, Thermodynamic Parameters, and Molecular Docking of Bioactive 2-4-Diamino-6-Diallylamino-1,3,5-Triazine Molecule. (2023). SSRN.

- Density Functional (DFT) Methods. (2022). Gaussian.com.

- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul

- Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources. (n.d.). PMC.

- Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. (n.d.).

- How to choose a functional and basis set for your DFT calcul

- Basis set (chemistry). (n.d.). Wikipedia.

- Approach of Density Functional Theory to Molecules Using Gaussian. (n.d.).

- Mulliken-Dipole Popul

- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.

- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). orientjchem.org.

- Calculated HOMO-LUMO plots of drug and its derivatives using DFT. (n.d.).

- Density functional theory, ADME and docking studies of some tetrahydropyrimidine-5- carboxylate deriv

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv.

- Mulliken Population Analysis. (n.d.). Group of Prof. Hendrik Zipse.

- Molecular Electrostatic Potential (MEP). (n.d.). Prof. Hendrik Zipse.

- Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). PMC.

- Mulliken-Dipole Popul

- Molecular Electrostatic Potential and Noncovalent Interactions in Deriv

- Mulliken popul

- 11.2.

- Synthesis and Biological Activity of Some Novel Pyrimidine Deriv

- DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. (2023). DergiPark.

- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul

- Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube.

- Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Biology.

Sources

- 1. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW | Neuroquantology [neuroquantology.com]

- 7. longdom.org [longdom.org]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. academic.oup.com [academic.oup.com]

- 10. DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. gaussian.com [gaussian.com]

- 16. Gaussian guide | Lee Group @ UOW [riclzh.github.io]

- 17. ripublication.com [ripublication.com]

- 18. medium.com [medium.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. search.library.cooper.edu [search.library.cooper.edu]

- 21. DFT Based Studies on Bioactive Molecules - Ambrish Kumar Srivastava, Neeraj Misra - Google 圖書 [books.google.com.tw]

- 22. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 23. Group of Prof. Hendrik Zipse | Mulliken Population Analysis [zipse.cup.uni-muenchen.de]

- 24. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 25. researchgate.net [researchgate.net]

- 26. m.youtube.com [m.youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. wuxibiology.com [wuxibiology.com]

- 30. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 31. Group of Prof. Hendrik Zipse | Molecular Electrostatic Potential (MEP) [zipse.cup.uni-muenchen.de]

- 32. researchgate.net [researchgate.net]

- 33. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Synthesis of 3-Bromo-5-Chlorophenyl Substituted Pyrimidines

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for constructing pyrimidine rings substituted with the 3-bromo-5-chlorophenyl moiety. Pyrimidine derivatives are of paramount interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.[1][2][3][4] The strategic introduction of the 3-bromo-5-chlorophenyl group offers a versatile scaffold for further functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This document details established and efficient synthetic methodologies, including classical condensation reactions and modern cross-coupling strategies. Each section provides a theoretical framework, detailed experimental protocols, and expert insights into reaction optimization and troubleshooting, aimed at researchers, chemists, and professionals in the field of drug discovery.

Introduction: The Significance of Aryl-Substituted Pyrimidines

The pyrimidine nucleus is a fundamental building block in numerous natural and synthetic molecules of therapeutic importance, including nucleic acids and various approved drugs.[1][5] Its electron-deficient nature and the capacity for substitution at multiple positions make it a privileged scaffold in medicinal chemistry. The incorporation of a halogenated phenyl ring, specifically the 3-bromo-5-chlorophenyl group, provides two distinct reactive handles (bromine and chlorine) for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions. This dual halogenation allows for selective and sequential diversification, a critical advantage in the generation of compound libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic approach to 3-bromo-5-chlorophenyl substituted pyrimidines reveals two primary strategies. The choice between these pathways often depends on the availability of starting materials and the desired substitution pattern on the pyrimidine ring itself.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A: Post-synthesis Arylation. This approach involves the synthesis of a halogenated pyrimidine core, followed by the introduction of the 3-bromo-5-chlorophenyl group via a cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[5][6][7][8] This method is highly modular and benefits from the commercial availability of a wide range of substituted pyrimidines and boronic acids.

-

Strategy B: Ring Construction with Aryl Substituent. In this strategy, the pyrimidine ring is constructed from acyclic precursors, where one of the components already bears the 3-bromo-5-chlorophenyl moiety. The Biginelli reaction is a classic example of this approach, condensing an aryl aldehyde, a β-ketoester, and urea (or thiourea) in a one-pot synthesis.[3][9][10][11]

Key Synthetic Pathways

Strategy A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[5] Due to the electron-deficient nature of the pyrimidine ring, its halogenated derivatives are particularly reactive substrates for this transformation.[6][7] Chloropyrimidines are often preferred substrates as they are generally more commercially available and cost-effective, while still exhibiting sufficient reactivity.[6][7]

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst. For less reactive chlorides, or to achieve lower catalyst loadings, more advanced catalyst systems employing bulky phosphine ligands (e.g., XPhos) may be necessary.[12]

-

Base: A base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. It is typically used as an aqueous solution.

-

Solvent: A two-phase solvent system is common, such as dioxane/water or toluene/water, to dissolve both the organic substrates and the inorganic base.

-

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes and improve yields by minimizing side reactions.[5]

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol:

-

To a microwave vial, add the halogenated pyrimidine (1.0 mmol), (3-bromo-5-chlorophenyl)boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add dioxane (4 mL) and water (1 mL).

-

Seal the vial and heat in a microwave reactor at 120°C for 15-30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-bromo-5-chlorophenyl substituted pyrimidine.

Strategy B: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that provides a straightforward route to dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines if desired.[3][9][10] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[9][11]

Causality Behind Experimental Choices:

-

Aldehyde: 3-Bromo-5-chlorobenzaldehyde serves as the precursor that incorporates the desired aryl substituent at the C4 position of the pyrimidine ring.

-

β-Dicarbonyl Compound: Ethyl acetoacetate is the most common choice, providing the C5-carboxylate and C6-methyl substituents. Varying this component allows for diversification at these positions.

-

Amidine Source: Urea is typically used to form the dihydropyrimidin-2(1H)-one. Thiourea can be used to generate the corresponding thione.

-

Catalyst: A Brønsted or Lewis acid is required to catalyze the condensation steps.[9] Common catalysts include HCl, H₂SO₄, or Lewis acids like indium(III) bromide for improved efficiency.[13]

Caption: Workflow for the Biginelli reaction.

Detailed Experimental Protocol:

-

In a round-bottom flask, combine 3-bromo-5-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (12 mmol), urea (15 mmol), and a catalytic amount of indium(III) bromide (InBr₃, 0.5 mmol).[13]

-

Add ethanol (25 mL) and equip the flask with a reflux condenser.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the dihydropyrimidinone product, which is often pure enough for subsequent steps without further purification.

Data Summary and Comparison

The choice of synthetic route can significantly impact yield and reaction conditions. The following table summarizes typical outcomes for the described pathways.

| Pathway | Key Reagents | Typical Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |

| Suzuki Coupling | Dichloropyrimidine, Arylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 80-120 | 0.5-12 h | 70-95 | [5][8] |

| Biginelli Reaction | Aryl aldehyde, β-Ketoester, Urea | HCl, InBr₃ | Ethanol | Reflux | 4-12 h | 60-90 | [11][13] |

Conclusion

The synthesis of 3-bromo-5-chlorophenyl substituted pyrimidines can be efficiently achieved through several reliable pathways. For modularity and access to a wide range of analogs, the Suzuki-Miyaura cross-coupling of a pre-formed pyrimidine core is an excellent choice, especially when facilitated by microwave irradiation.[5] For a direct, atom-economical, and often operationally simple synthesis, the multicomponent Biginelli reaction provides a powerful alternative.[11] The selection of the optimal route will depend on the specific target structure, available starting materials, and desired scale of the synthesis. Both methods represent cornerstone reactions in modern heterocyclic chemistry and are indispensable tools for the drug development professional.

References

-

Bárbara, R., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

-

Luo, W., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

American Chemical Society. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]

-

Thomson, D. W., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. Available at: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

-

El-Hiti, G. A., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

-

Wikipedia. (n.d.). Biginelli reaction. Wikipedia. Available at: [Link]

-

Khan, I., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Chemistry. Available at: [Link]

-

Central University of Punjab. (n.d.). Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. DSpace Repository. Available at: [Link]

-

ARKIVOC. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

PubMed. (2009). The three-component biginelli reaction: a combined experimental and theoretical mechanistic investigation. PubMed. Available at: [Link]

-

Tayebee, R., et al. (2018). Proposed mechanism for the Gewald condensation reaction. ResearchGate. Available at: [Link]

-

El-Gohary, S. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. SlideShare. Available at: [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]

-

Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

-

Ilfahmi, Y. A., & Fadlan, A. (2023). DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset. Available at: [Link]

-

SlideShare. (n.d.). CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. SlideShare. Available at: [Link]

-

Burri, K., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan) and the Preclinical Pharmacology of a New Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

-

PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Available at: [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.

-

ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

photophysical properties of 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine

[1]

Executive Summary

4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine is an electron-deficient heterocyclic scaffold belonging to the 2,4,6-triphenylpyrimidine (TPP) family.[1][2] It is primarily utilized as a high-triplet-energy (

Its structural uniqueness lies in the orthogonal reactivity of the 3-bromo and 5-chloro substituents, enabling site-selective cross-coupling, and the heavy-atom effect introduced by bromine, which modulates intersystem crossing (ISC) rates.

Molecular Architecture & Synthesis

Structural Logic

The molecule consists of a central pyrimidine core substituted with three phenyl rings.[3] The electronic properties are dominated by the electron-withdrawing nature of the pyrimidine ring (acceptor) and the halogenated phenyl group at the 4-position.

-

Core: Pyrimidine (Electron Acceptor).

-

2,6-Positions: Unsubstituted Phenyl rings (Conjugation extenders).

-

4-Position: 3-Bromo-5-chlorophenyl (Functional handle & Triplet modulator).[4]

Synthesis Protocol: Modified Kröhnke/Chalcone Route

The most robust synthesis utilizes a condensation reaction between a chalcone intermediate and benzamidine.

Reagents:

-

Precursor A: 3-Bromo-5-chlorobenzaldehyde.[5]

-

Precursor B: Acetophenone.

-

Reagent C: Benzamidine Hydrochloride.

Step-by-Step Methodology:

-

Chalcone Formation (Claisen-Schmidt Condensation):

-

Dissolve 3-Bromo-5-chlorobenzaldehyde (1.0 eq) and Acetophenone (1.0 eq) in Ethanol.

-

Add 10% NaOH (aq) dropwise at 0°C. Stir at room temperature for 12 hours.

-

Result: Formation of (E)-1-phenyl-3-(3-bromo-5-chlorophenyl)prop-2-en-1-one.

-

Purification: Recrystallize from ethanol.

-

-

Pyrimidine Cyclization:

-

Suspend the Chalcone (1.0 eq) and Benzamidine Hydrochloride (1.1 eq) in Ethanol.

-

Add KOH (2.5 eq) or NaOEt. Reflux for 24 hours under

atmosphere. -

Mechanism:[3][6] Michael addition followed by condensation and oxidative aromatization.

-

Workup: Cool to RT. Pour into ice water. Filter the precipitate.

-

Purification: Column chromatography (Hexane/DCM) or recrystallization (Toluene/Ethanol).

-

Visualization: Synthesis Workflow

Caption: Two-step convergent synthesis via chalcone intermediate to ensure regioselectivity.

Photophysical Properties

The photophysics of this molecule are defined by the competition between fluorescence and intersystem crossing (ISC), heavily influenced by the bromine atom.

Absorption and Emission Characteristics

| Property | Value (Approx.) | Mechanistic Origin |

| Absorption | 270–320 nm | |

| Optical Gap ( | ~3.4 eV | Wide bandgap due to limited conjugation of meta-halogens. |

| Emission | 370–410 nm | Deep Blue/UV fluorescence ( |

| Quantum Yield ( | < 10% (Solution) | Quenched by heavy-atom induced ISC (Bromine). |

| Triplet Energy ( | 2.90 – 3.0 eV | High |

The Heavy Atom Effect (Internal Perturbation)

Unlike the standard 2,4,6-triphenylpyrimidine (which is a blue fluorophore), the inclusion of Bromine (Z=35) and Chlorine (Z=17) introduces significant Spin-Orbit Coupling (SOC).

-

Mechanism: The high nuclear charge of Br mixes the singlet (

) and triplet ( -

Result: The rate constant for Intersystem Crossing (

) increases significantly ( -

Observation: Fluorescence is partially quenched, and at low temperatures (77 K), intense phosphorescence is observed. This makes the molecule an excellent reference standard for determining the triplet energy of pyrimidine derivatives.

Visualization: Jablonski Diagram (Heavy Atom Effect)

Caption: Energy diagram showing Br-mediated enhancement of Intersystem Crossing (ISC).

Experimental Characterization Protocols

To validate the photophysical properties, the following self-validating protocols are recommended.

UV-Vis & Photoluminescence (PL) Workflow

-

Solvent Selection: Prepare

M solutions in spectroscopic grade Dichloromethane (DCM) and Toluene . (DCM tests solvatochromism; Toluene is non-polar standard). -

Degassing: Oxygen quenches triplet states. Degas solutions via

bubbling for 15 minutes before measurement. -

Absorption Scan: Record baseline-corrected spectra from 250 nm to 450 nm.

-

Check: Ensure no absorption >400 nm (indicates impurities).

-

-

Emission Scan: Excite at

(approx 280-300 nm).-

Expectation: A structured emission peak near 380 nm.

-

Low-Temperature Phosphorescence (Triplet Energy Determination)

This is the critical assay for this molecule's utility as an OLED host.

-

Matrix: Dissolve compound in 2-Methyltetrahydrofuran (2-MeTHF) .

-

Cryogenics: Cool sample to 77 K using liquid nitrogen in a quartz Dewar.

-

Gated Measurement: Use a phosphorescence mode (delay time > 1 ms) to filter out prompt fluorescence.

-

Calculation: Identify the highest energy vibrational peak (0-0 transition) of the phosphorescence spectrum.

-

Formula:

. -

Target:

.

-

Applications in Drug Discovery & Materials Science

Functionalization Scaffold (OLEDs)

This molecule is rarely the final product. It is a "linchpin" scaffold.

-

Site-Selective Coupling: The C-Br bond reacts faster than C-Cl in Palladium-catalyzed Suzuki-Miyaura coupling.

-

Workflow:

-

Step 1: React Br-site with a Carbazole boronic acid

Creates an asymmetric Host. -

Step 2: React Cl-site with a different donor or acceptor

Fine-tunes HOMO/LUMO levels.

-

-

Result: Creation of "Push-Pull" TADF emitters where the pyrimidine acts as the acceptor.

Biological Activity

Pyrimidine derivatives are privileged structures in medicinal chemistry.[2] The 3-Br-5-Cl substitution pattern is lipophilic and metabolically stable, often used to probe hydrophobic pockets in kinase inhibitors (e.g., PI3K inhibitors) [1].

References

-

Synthesis and properties of 2,4,6-triphenylpyrimidine derivatives

-

Source: "Luminescent Mono-, Di- and Trisubstituted 2,4,6-Triphenylpyridine-Based Molecules." ResearchGate.[7]

-

-

General Synthesis of Pyrimidines (Chalcone Route)

- Source: "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones." PubMed Central.

-

Heavy Atom Effect in Organic Photophysics

- Source: "Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines." MDPI.

-

Commercial Availability & CAS Data

- Source: "4-(3-Bromophenyl)-2,6-diphenylpyrimidine CAS#: 864377-28-6." ChemicalBook.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine as an OLED Host Material Intermediate

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine, a critical intermediate for the development of advanced host materials for Organic Light-Emitting Diodes (OLEDs). The strategic placement of bromo and chloro substituents on the C4-phenyl ring offers dual reactive sites for sequential or differential cross-coupling reactions, enabling the precise construction of complex, high-performance bipolar host materials. This guide details a robust synthetic protocol, thorough characterization methodologies, and subsequent functionalization pathways, providing researchers and material scientists with the foundational knowledge to leverage this versatile building block in next-generation OLED development.

Introduction: The Strategic Importance of Pyrimidine-Based Host Intermediates

The performance of modern OLEDs, particularly those utilizing Thermally Activated Delayed Fluorescence (TADF) or phosphorescent emitters, is critically dependent on the properties of the host material in the emissive layer.[1] An ideal host must possess a high triplet energy to confine excitons on the guest emitter, balanced charge (hole and electron) transport properties (bipolarity), and high thermal and morphological stability.[2][3]

The pyrimidine core is an excellent electron-deficient moiety, making it a valuable building block for creating materials with strong electron-accepting and transporting capabilities.[4] When incorporated into a host material, the pyrimidine unit helps to lower the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection.[5] By strategically combining this electron-deficient core with electron-donating moieties, it is possible to design bipolar host materials with balanced charge transport, a key requirement for achieving high efficiency and low efficiency roll-off in OLED devices.[2][6]

The intermediate, 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine , is specifically designed for this purpose. The 2,6-diphenylpyrimidine core provides the fundamental electron-deficient character and thermal stability. The di-halogenated phenyl ring at the C4 position serves as a versatile platform for further chemical modification. The bromine and chlorine atoms are orthogonal reactive handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8] This allows for the sequential introduction of various electron-donating (hole-transporting) units, enabling the synthesis of a diverse library of bipolar host materials from a single, stable intermediate.

Synthesis Protocol: 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine

The synthesis of the title compound is most effectively achieved through a one-pot, three-component cyclocondensation reaction. This approach offers high convergence and good yields from commercially available starting materials.

Underlying Principle: The Krohnke Pyridine Synthesis Analogy

While classically for pyridines, the principle of condensing a 1,5-dicarbonyl equivalent with a nitrogen source can be adapted for pyrimidines. A more direct and widely used method for 2,4,6-triarylpyrimidines involves the reaction of a chalcone (an α,β-unsaturated ketone) with an amidine.[9][10] An alternative efficient route is the multicomponent reaction of a benzaldehyde, an acetophenone, and a nitrogen source like ammonium acetate or, for this specific structure, benzamidine hydrochloride.

The following protocol is based on the established synthesis of 2,4,6-triarylpyrimidines from a 1,3-diketone, an aldehyde, and an ammonia source, which provides a reliable pathway.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity |

| 1,3-Diphenyl-1,3-propanedione | 120-46-7 | 224.26 g/mol | ≥98% |

| 3-Bromo-5-chlorobenzaldehyde | 188813-05-0 | 219.46 g/mol | ≥97% |

| Benzamidine Hydrochloride | 1670-14-0 | 156.61 g/mol | ≥98% |

| Ammonium Acetate | 631-61-8 | 77.08 g/mol | ≥98% |

| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | ACS Grade |

| Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous |

| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | ≥97% |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diphenyl-1,3-propanedione (5.61 g, 25.0 mmol, 1.0 equiv.), 3-bromo-5-chlorobenzaldehyde (5.49 g, 25.0 mmol, 1.0 equiv.), and benzamidine hydrochloride (3.92 g, 25.0 mmol, 1.0 equiv).

-

Solvent and Catalyst Addition: To the flask, add ammonium acetate (9.63 g, 125 mmol, 5.0 equiv.) and glacial acetic acid (100 mL). The ammonium acetate serves as both a catalyst and the nitrogen source for the pyrimidine ring formation.

-

Reaction: Heat the reaction mixture to reflux (approximately 118-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 12-18 hours.

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolate the crude solid by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual acetic acid and salts.

-

Further wash the solid with cold ethanol (2 x 50 mL).

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/dichloromethane or toluene.

-

For high-purity material required for OLED applications, column chromatography on silica gel is recommended. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate).

-

Combine the fractions containing the pure product, and remove the solvent under reduced pressure. Dry the resulting white to off-white solid in a vacuum oven at 60 °C overnight.

-

Characterization Protocols

Thorough characterization is essential to confirm the structure and purity of the intermediate before its use in subsequent reactions.

Expected Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₈H₁₈BrClN₂ |

| Molecular Weight | 497.82 g/mol |

| Appearance | White to off-white solid |

| Melting Point (DSC) | >150 °C (Expected high thermal stability) |

| Solubility | Soluble in Dichloromethane, Chloroform, THF; sparingly soluble in Hexane, Ethanol |

Spectroscopic and Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol:

-

Prepare a sample by dissolving ~10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Use standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is standard.

-

-

Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:

-

The spectrum will be complex in the aromatic region (δ 7.2-8.8 ppm).

-

A characteristic singlet or sharp multiplet for the isolated proton on the pyrimidine ring (C5-H) is expected around δ 8.0-8.5 ppm.

-

Signals corresponding to the 2,6-diphenyl groups will appear as multiplets.

-

The protons on the 3-bromo-5-chlorophenyl ring will appear as distinct multiplets (doublets or triplets with small coupling constants) in the aromatic region, with chemical shifts influenced by the halogen substituents.

-

-

Expected ¹³C NMR (101 MHz, CDCl₃) Spectral Data:

-

Expect a series of signals in the aromatic region (δ 120-150 ppm).

-

Distinct signals for the carbon atoms directly bonded to bromine (C-Br) and chlorine (C-Cl) are expected, typically in the δ 120-135 ppm range.

-

The quaternary carbons of the pyrimidine ring (C2, C4, C6) will appear at lower field strengths (δ 160-170 ppm).

-

3.2.2. Mass Spectrometry (MS)

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Expected Results:

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

-

Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 497.04 (for ⁷⁹Br, ³⁵Cl), 499.04 (for ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl), and 501.04 (for ⁸¹Br, ³⁷Cl). The exact mass measurement from HRMS should confirm the elemental composition C₂₈H₁₈BrClN₂.

-

3.2.3. Thermal Analysis (TGA/DSC)

-

Protocol:

-

For Thermogravimetric Analysis (TGA), place 5-10 mg of the sample in an alumina crucible. Heat under a nitrogen atmosphere from room temperature to 600 °C at a rate of 10 °C/min.

-

For Differential Scanning Calorimetry (DSC), seal 2-5 mg of the sample in an aluminum pan. Heat under nitrogen at 10 °C/min to identify the melting point (Tm) and any glass transition temperature (Tg).

-

-

Expected Results:

-

TGA: The compound is expected to exhibit high thermal stability, with a decomposition temperature (Td, 5% weight loss) well above 300 °C, which is crucial for vacuum deposition processes in OLED fabrication.[5]

-

DSC: A sharp endothermic peak will indicate the melting point. The presence of a glass transition temperature would suggest the material can form a stable amorphous film, which is highly desirable for OLED device longevity.

-

Application as a Host Material Intermediate

The primary application of 4-(3-bromo-5-chlorophenyl)-2,6-diphenylpyrimidine is as a versatile building block for constructing advanced bipolar host materials. The two different halogen atoms allow for selective, sequential functionalization.

Rationale for Di-Halogenation

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[7] This reactivity difference can be exploited to perform selective chemistry:

-

Suzuki-Miyaura Coupling at the C-Br position: This reaction is typically performed first under milder conditions to introduce a hole-transporting moiety (e.g., carbazole, triphenylamine).

-

Buchwald-Hartwig Amination or a second Suzuki Coupling at the C-Cl position: The remaining chloro-substituent can then be reacted under more forcing conditions to introduce a second functional group, which could be another hole-transporting unit or a group to tune solubility and morphology.

Protocol for Subsequent Suzuki-Miyaura Coupling

This protocol describes a typical first functionalization step at the more reactive C-Br position.

-

Materials:

-

4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine (1.0 equiv)

-

Carbazole-9-ylphenylboronic acid (or other desired boronic acid/ester, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Toluene and Water (e.g., 4:1 mixture)

-

-

Protocol:

-

To a Schlenk flask, add the pyrimidine intermediate, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent mixture and the palladium catalyst.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mono-functionalized product by column chromatography.

-

The resulting molecule can then be subjected to a second coupling reaction at the C-Cl site, often requiring a stronger catalyst system (e.g., with more advanced phosphine ligands like SPhos or XPhos) and higher temperatures, to complete the synthesis of the target host material.[8][11]

Conclusion

4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine is a strategically designed intermediate that provides a robust and flexible platform for synthesizing high-performance bipolar host materials for OLEDs. Its well-defined reactive sites allow for the controlled and sequential introduction of functional groups, enabling the fine-tuning of electronic properties such as HOMO/LUMO levels and triplet energy. The protocols outlined in this note provide a solid foundation for the synthesis, characterization, and subsequent application of this valuable building block, paving the way for innovations in organic electronics.

References

- Deng, C., & Zhang, D. (2019). Recent progress in pyrimidine-based organic light-emitting materials. Journal of Materials Chemistry C, 7(33), 10216-10243.

- Yoon, J., Lee, C., et al. (2020). Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs.

- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845.

- Lee, J., & Kim, J.-J. (2018). Host materials for phosphorescent organic light-emitting diodes.

- Sahoo, J. K., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.

- Google Patents. (n.d.). WO2015004265A1 - Process for preparing a pyrimidine intermediate.

-

MDPI. (2022). Research Progress on Triarylmethyl Radical-Based High-Efficiency OLED. MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

-

Oxford Learning Link. (n.d.). On the basis of the HOMO and LUMO of singlet methylene, predict whether the HCH bond angle in the... Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Advances in Engineering Research, vol 136. Retrieved from [Link]

-

SciSpace. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzaldehyde. Retrieved from [Link]

-

MDPI. (2019). Triarylborane-Based Materials for OLED Applications. MDPI. Retrieved from [Link]

-

ACS Publications. (2022). Modification of Thermally Activated Delayed Fluorescence Emitters Comprising Acridan–Pyrimidine and Spiro-Acridan–Pyrimidine Moieties for Efficient Triplet Harvesting. ACS Applied Electronic Materials. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]

- Der Pharma Chemica. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 7(7), 173-180.

-

ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]

-

ResearchGate. (2020). Pyrimidine-based Bipolar Host Materials for High Efficiency Solution Processed Green Thermally Activated Delayed Fluorescent OLEDs. Request PDF. Retrieved from [Link]

-

MDPI. (2021). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI. Retrieved from [Link]

-

Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. PubMed Central. Retrieved from [Link]

-

Growing Science. (2023). Predictive study, using density functional theory and time dependent functional theory, on the structure-property quantification of methylene blue. Current Chemistry Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

-

RSC Publishing. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]

-

IT Medical Team. (2014). Synthesis of some new chalcone derivatives and evaluation of their... International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Request PDF. Retrieved from [Link]

-

Beilstein Journals. (2012). 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H)-one. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (2020). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Pyrimidine‐Based Four‐Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF‐Based OLED Devices. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... Retrieved from [Link]

-

ResearchGate. (n.d.). The HOMO-LUMO Energy and Reactivity Descriptor Values of the DPPPM... Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth. 2016, 93, 306-318. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved from [Link]

Sources

- 1. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 2. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine‐Based Four‐Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF‐Based OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Selective Functionalization of Bromo vs. Chloro Substituents on Diphenylpyrimidine

Introduction: Navigating Chemoselectivity in Diphenylpyrimidine Scaffolds

The diphenylpyrimidine core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in kinase inhibitors, agricultural chemicals, and organic electronics. The ability to precisely and selectively introduce molecular diversity at specific positions on this heterocyclic system is paramount for structure-activity relationship (SAR) studies and the fine-tuning of material properties. When a diphenylpyrimidine scaffold is adorned with both bromo and chloro substituents, a classic chemoselectivity challenge arises. This guide provides an in-depth exploration of the principles and practical protocols for the selective functionalization of the more labile carbon-bromine (C-Br) bond in the presence of a more robust carbon-chlorine (C-Cl) bond, leveraging palladium-catalyzed cross-coupling reactions.

The foundational principle governing this selectivity lies in the differential bond dissociation energies of the carbon-halogen bonds and their corresponding reactivity in the rate-determining oxidative addition step of the catalytic cycle. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: Ar-I > Ar-Br > Ar-Cl.[1] This inherent difference allows for a thermodynamic and kinetic window where the C-Br bond can be selectively activated and functionalized while the C-Cl bond remains intact. This application note will detail protocols for achieving this selectivity in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

For the purpose of illustrating these protocols, we will consider the model substrate 2-bromo-4-chloro-5-phenylpyrimidine . This substrate embodies the core challenge and allows for a clear demonstration of selective C-Br functionalization.

Mechanistic Underpinnings of Selectivity

The selectivity of palladium-catalyzed cross-coupling reactions on dihalogenated substrates is primarily dictated by the initial oxidative addition of the aryl halide to the Pd(0) catalyst. This step is highly sensitive to the nature of the carbon-halogen bond. The weaker C-Br bond has a lower activation energy for cleavage by the palladium center compared to the stronger C-Cl bond, making it the preferred site of reaction under carefully controlled conditions.

Key factors that can be modulated to enhance this selectivity include:

-

Catalyst and Ligand: The choice of the palladium source and, more critically, the ancillary ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly influence the reactivity and selectivity of the catalyst.[2]

-

Temperature: Lower reaction temperatures generally favor the selective reaction of the more reactive C-Br bond. Increased temperatures can provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.

-

Base and Solvent: The choice of base and solvent can influence the overall reaction kinetics and, in some cases, the stability and activity of the catalytic species, thereby impacting selectivity.

Below is a generalized workflow for the selective functionalization of a bromo-chloro-diphenylpyrimidine.

Caption: General workflow for selective C-Br functionalization.

Protocols for Selective C-Br Functionalization

The following protocols are designed as starting points for the selective functionalization of the C-Br bond in 2-bromo-4-chloro-5-phenylpyrimidine . Researchers should note that optimization of reaction conditions may be necessary for different coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. To achieve selectivity for the C-Br bond, a mild catalyst system and controlled temperature are crucial.

Materials:

-

2-bromo-4-chloro-5-phenylpyrimidine (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromo-4-chloro-5-phenylpyrimidine, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Stir the reaction mixture at a controlled temperature (start with 60-70 °C).

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

-

Pd(PPh₃)₄: This is a relatively mild and commonly used catalyst that often provides good selectivity for C-Br over C-Cl bonds at lower temperatures.[3]

-

K₂CO₃: A moderately strong base that is effective for the Suzuki coupling without being overly harsh, which could promote side reactions or C-Cl activation.

-

Temperature (60-70 °C): This temperature range is typically sufficient to activate the C-Br bond without significantly promoting the oxidative addition to the C-Cl bond.

Protocol 2: Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. High selectivity can be achieved due to the generally mild conditions of this reaction.

Materials:

-

2-bromo-4-chloro-5-phenylpyrimidine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 equiv)

-

Copper(I) Iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromo-4-chloro-5-phenylpyrimidine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent (THF or DMF) followed by the amine base (Et₃N or DIPEA).

-

Add the terminal alkyne dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor by TLC or LC-MS. The reaction is often complete within 2-8 hours.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Causality Behind Choices:

-

PdCl₂(PPh₃)₂/CuI: This classic catalyst/co-catalyst system is highly effective for the Sonogashira coupling under mild conditions, which is ideal for selectivity.

-

Room Temperature/Slightly Elevated Temperature: The Sonogashira coupling of aryl bromides is often efficient at or near room temperature, providing a large window for selectivity over the less reactive aryl chloride.

Protocol 3: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Selective amination of the C-Br bond can be achieved by careful selection of the ligand and base.[4][5]

Materials:

-

2-bromo-4-chloro-5-phenylpyrimidine (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or a similar bulky, electron-rich ligand (0.02-0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

-

Toluene or 1,4-Dioxane

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromo-4-chloro-5-phenylpyrimidine, the amine, and the base (NaOtBu or Cs₂CO₃).

-

Evacuate and backfill the flask with an inert gas three times.

-

In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and the ligand in the reaction solvent.

-

Add the catalyst solution to the reaction flask.

-

Stir the reaction mixture at a controlled temperature (start with 80-90 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify by column chromatography.

Causality Behind Choices:

-

Pd₂(dba)₃/XPhos: This combination forms a highly active catalyst capable of coupling a wide range of amines. The bulky and electron-rich nature of XPhos facilitates the oxidative addition to the C-Br bond at a lower temperature than what is typically required for C-Cl activation.[4]

-

NaOtBu or Cs₂CO₃: The choice of base can be critical. NaOtBu is a strong base suitable for a wide range of amines, while the milder Cs₂CO₃ may be beneficial for sensitive substrates to improve selectivity.

Data Presentation: A Comparative Overview

The following table provides a summary of the recommended starting conditions for the selective functionalization of the C-Br bond on our model substrate, 2-bromo-4-chloro-5-phenylpyrimidine.

| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Time (h) |

| Suzuki-Miyaura | Pd(PPh₃)₄ (3%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 60-70 | 4-12 |

| Sonogashira | PdCl₂(PPh₃)₂ (2%) | - | Et₃N (3.0) | THF | RT - 40 | 2-8 |

| Buchwald-Hartwig | Pd₂(dba)₃ (1.5%) | XPhos (3%) | NaOtBu (1.4) | Toluene | 80-90 | 6-16 |

Note: These are generalized conditions and may require optimization for specific substrates.

Further Functionalization of the C-Cl Bond

Once the C-Br bond has been selectively functionalized, the remaining C-Cl bond on the 2-substituted-4-chloro-5-phenylpyrimidine product can be targeted for a second, distinct cross-coupling reaction. This typically requires more forcing conditions, such as:

-

Higher reaction temperatures (e.g., >100 °C).

-

More active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that are known to activate C-Cl bonds.

-

Stronger bases.

This stepwise approach allows for the controlled and divergent synthesis of highly functionalized, unsymmetrical diphenylpyrimidine derivatives.

Caption: Workflow for subsequent C-Cl bond functionalization.

Conclusion

The selective functionalization of bromo versus chloro substituents on a diphenylpyrimidine core is a readily achievable synthetic goal through the judicious choice of reaction conditions. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, a wide array of functionalities can be introduced at the more reactive C-Br position with high selectivity. The protocols and principles outlined in this guide provide a robust starting point for researchers and drug development professionals to construct diverse libraries of diphenylpyrimidine derivatives, enabling the exploration of new chemical space and the advancement of innovative scientific projects.

References

-

Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Retrieved February 14, 2026, from [Link]

-

Jackson, O. D., et al. (2025, January 19). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. Retrieved February 14, 2026, from [Link]

-

Neufeldt, S. R., et al. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

-

Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved February 14, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

-

Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-